3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
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Overview
Description
3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a fluorophenyl group, an imino group, and multiple nitrile groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile typically involves a multi-step process. One common method involves the reaction of tetracyanoethyl ketones with aldehydes in the presence of a catalyst. This reaction proceeds through a domino process, leading to the formation of the bicyclic structure . The reaction conditions often include dilute aqueous acetic acid as the medium, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug development. It may be investigated for its ability to interact with specific biological targets.
Materials Science: Its structural properties can be explored for the development of new materials with specific characteristics, such as high thermal stability or unique electronic properties.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with molecular targets in biological systems. The fluorophenyl group and nitrile groups may play a role in binding to specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[3.2.1]octane-4,8,8-tricarbonitrile: This compound has a similar structure but with a different bicyclic framework.
3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile derivatives: Various derivatives with different substituents on the fluorophenyl ring or modifications to the nitrile groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H13FN4O2 |
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Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile |
InChI |
InChI=1S/C17H13FN4O2/c1-10-15(2)23-13(11-4-3-5-12(18)6-11)17(9-21,14(22)24-15)16(10,7-19)8-20/h3-6,10,13,22H,1-2H3 |
InChI Key |
AWVORNMBFSSLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(OC(C(C1(C#N)C#N)(C(=N)O2)C#N)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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